Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt
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Overview
Description
Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt is a chemical compound with the molecular formula C24H26MgO8. It is known for its unique structure, which includes two (Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid moieties coordinated to a magnesium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt typically involves the reaction of (Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid with a magnesium salt, such as magnesium chloride or magnesium acetate, under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the magnesium salt complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]calcium salt
- Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]sodium salt
- Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]potassium salt
Uniqueness
Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt is unique due to its specific coordination with magnesium, which can influence its chemical reactivity and biological activity. Compared to its calcium, sodium, and potassium counterparts, the magnesium salt may exhibit different solubility, stability, and interaction with biological systems .
Properties
IUPAC Name |
magnesium;3-(2,4-dimethoxyphenyl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H14O4.Mg/c2*1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3;/h2*4-7H,1-3H3,(H,13,14);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMWCJKNPLZLMY-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.[Mg+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26MgO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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